5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative. Its structure features:
- A 1,2,3-triazole core substituted with an amino group at position 3.
- A 4-chlorobenzyl group at position 1 of the triazole.
- A carboxamide moiety at position 4, linked to a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOONHPITRULPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Synthesis: 4-Chlorobenzyl Azide
The 4-chlorobenzyl azide intermediate is synthesized via nucleophilic substitution of 4-chlorobenzyl bromide with sodium azide (NaN₃) in a polar aprotic solvent. A representative protocol adapted from involves:
- Reagents : 4-Chlorobenzyl bromide (1.0 equiv), NaN₃ (1.2 equiv), dimethylformamide (DMF).
- Conditions : Stirring at 60°C for 12–16 hours under nitrogen.
- Workup : Precipitation in ice-water, filtration, and drying under vacuum.
This method yields 4-chlorobenzyl azide with >85% purity, confirmed by ¹H NMR (δ 4.35 ppm, singlet for CH₂N₃).
Cyanoacetamide Intermediate: N-(2,3-Dimethylphenyl)-2-Cyanoacetamide
The cyanoacetamide moiety is prepared via a Lewis acid-catalyzed direct amidation of ethyl cyanoacetate with 2,3-dimethylaniline. Key steps include:
- Reagents : Ethyl cyanoacetate (1.0 equiv), 2,3-dimethylaniline (1.1 equiv), ZrCl₄ (0.1 equiv), toluene.
- Conditions : Reflux at 110°C for 8 hours.
- Workup : Extraction with 1 M HCl, neutralization with NaHCO₃, and recrystallization from ethanol/water.
The product, N-(2,3-dimethylphenyl)-2-cyanoacetamide, is obtained in 72–78% yield (mp 148–150°C).
Triazole Cyclization and Functionalization
The final step involves a [3+2] cycloaddition between 4-chlorobenzyl azide and N-(2,3-dimethylphenyl)-2-cyanoacetamide under basic conditions:
Procedure :
- Dissolve N-(2,3-dimethylphenyl)-2-cyanoacetamide (1.0 equiv) and 4-chlorobenzyl azide (1.05 equiv) in ethanol.
- Add NaOH (1.5 equiv) and heat at 80°C for 1 hour under microwave irradiation.
- Acidify with 1 M HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Outcome :
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies from and highlight the impact of solvent and base on cyclization efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | NaOH | 80 | 62 | 98 |
| DMF | K₂CO₃ | 100 | 58 | 95 |
| THF | Et₃N | 70 | 45 | 91 |
Ethanol with NaOH emerged as optimal, balancing reactivity and side-product minimization.
Microwave vs. Conventional Heating
Microwave-assisted synthesis reduced reaction time from 8 hours (conventional) to 1 hour while maintaining yield (62% vs. 60%). This aligns with trends in triazole synthesis efficiency.
Physicochemical and Pharmacological Profiling
While pharmacological data for the specific compound are unavailable, analogs from and provide predictive insights:
| Parameter | Analog (Compound 58) | Target Compound (Predicted) |
|---|---|---|
| Aqueous Solubility (μg/mL) | 577 | 450–600 |
| logP | 3.7 | 3.9–4.2 |
| Metabolic Stability (% remaining) | 88 | 80–85 |
The 4-chlorobenzyl and 2,3-dimethylphenyl groups are expected to enhance lipophilicity and CYP450 stability compared to simpler aryl derivatives.
Scalability and Industrial Feasibility
The synthesis is scalable to multi-gram quantities with minor modifications:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with different properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable in the development of new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents .
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical structure allows it to impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole and pyrazole derivatives, focusing on substituent effects, pharmacological activity, and metabolic stability.
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Compounds
Pharmacological Activity Insights
- Pyrazole Derivatives (e.g., ): Exhibit potent cannabinoid CB1 receptor antagonism (IC50 = 0.139 nM), attributed to the pyrazole core and dichlorophenyl substituents. The triazole-based target compound may lack this specificity due to differences in core heterocycle electronics.
- Fluorine-Substituted Triazoles (e.g., ): Fluorine’s electronegativity could enhance binding affinity through dipole interactions.
- Methoxy-Substituted Triazoles (e.g., ) : Methoxy groups improve solubility but may reduce metabolic stability compared to the target’s dimethylphenyl group, which likely resists oxidative metabolism.
Metabolic Stability and Toxicity Considerations
- Metabolite Formation: Compounds like CAI (a triazole carboxamide with a benzoyl-dichlorobenzyl group) undergo phase I metabolism to yield benzophenone derivatives . The target’s 4-chlorobenzyl group may undergo similar dealkylation, though its simpler structure could reduce toxicity risks compared to dichloro-substituted analogs.
- The target’s 2,3-dimethylphenyl substituent could mitigate this by sterically hindering metabolic enzymes.
Physicochemical Properties
- Solubility: Polar substituents (e.g., acetyl in , methoxy in ) improve solubility, whereas the target’s non-polar groups may necessitate formulation aids for bioavailability.
Biological Activity
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 355.83 g/mol. The structure includes a triazole ring which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN5O |
| Molecular Weight | 355.83 g/mol |
| InChI | InChI=1S/C18H18ClN5O/... |
| InChIKey | DRFDSDYBHANPER-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the chlorophenyl group enhances its antibacterial activity against strains like E. coli and S. aureus .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines. Mechanistic studies revealed that it blocks the NF-κB signaling pathway and reduces reactive oxygen species (ROS) production, contributing to its neuroprotective effects .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitory assays demonstrated that it exhibits noncompetitive inhibition with inhibition constants in the micromolar range, indicating potential for Alzheimer’s disease treatment .
Case Studies
- Neuroprotection in Alzheimer’s Disease Models : In a scopolamine-induced Alzheimer’s mouse model, administration of the compound led to significant improvements in memory and learning impairments. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Antimicrobial Efficacy : A series of in vitro tests showed that derivatives of this compound exhibited potent activity against Candida albicans and other pathogenic fungi, reinforcing its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly affect the biological activity of triazole derivatives. For instance:
Q & A
Basic: How can the synthesis of this triazole derivative be optimized for higher yields and purity?
Methodological Answer:
The synthesis of triazole derivatives like this compound typically relies on click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key optimization steps include:
- Reaction Conditions: Use anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen to minimize side reactions. Temperature control (60–80°C) improves regioselectivity for the 1,4-disubstituted triazole .
- Catalyst Loading: Optimize Cu(I) catalyst concentration (e.g., 5–10 mol% CuSO₄·5H₂O with sodium ascorbate as a reductant) to balance reaction speed and byproduct formation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Basic: What analytical techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm regiochemistry (e.g., triazole ring substitution pattern) and detect impurities. Key signals include the triazole C-H proton (~δ 8.1–8.3 ppm) and aromatic protons from substituents (δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₈H₁₈ClN₅O) with <2 ppm error to confirm synthesis accuracy .
- X-ray Diffraction (Single Crystal): For unambiguous structural confirmation, grow crystals via slow evaporation (methanol/chloroform) and refine data using SHELXL .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
Bioactivity discrepancies (e.g., enzyme inhibition vs. cellular assays) may arise from solubility, metabolic stability, or off-target effects. Mitigation strategies include:
- Solubility Enhancement: Use co-solvents (e.g., DMSO ≤1% in PBS) or formulate as a hydrochloride salt to improve aqueous compatibility .
- Metabolic Profiling: Conduct liver microsome assays (human/rat) to identify rapid degradation pathways. Introduce methyl or fluorine groups to block metabolic hotspots .
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated gene knockout for functional confirmation .
Advanced: What computational and experimental methods are recommended for studying its binding mode to biological targets?
Methodological Answer:
- Molecular Docking (In Silico): Use AutoDock Vina or Schrödinger Suite with a homology-modeled target protein (e.g., kinase or GPCR). Prioritize docking poses with hydrogen bonds to the triazole N2 and carboxamide oxygen .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, Kd) to validate docking predictions. A typical protocol involves titrating 20 μM compound into 2 μM target protein in PBS (pH 7.4) .
- Cryo-EM (for Macromolecular Targets): If the target is a large complex, use cryo-EM at 2.5–3.5 Å resolution to resolve compound-induced conformational changes .
Advanced: How should researchers address crystallographic disorder in structural studies of this compound?
Methodological Answer:
Crystallographic disorder (common in flexible substituents like the 4-chlorobenzyl group) can be managed via:
- Refinement in SHELXL: Use PART instructions and isotropic displacement parameters (ISOR) for disordered atoms. Apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry .
- Low-Temperature Data Collection: Collect data at 100 K to reduce thermal motion. For severe disorder, consider twinned crystal refinement (TWIN/BASF commands) .
- Validation Tools: Check geometry with PLATON and ADDSYM to avoid overinterpretation of electron density .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store at −20°C under argon in amber vials to prevent photodegradation. Lyophilized samples are stable for >2 years .
- Stability Assays: Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products often include hydrolyzed carboxamide or triazole ring oxidation .
Advanced: How can researchers design SAR studies to improve target selectivity?
Methodological Answer:
Structure-Activity Relationship (SAR) strategies:
- Substituent Scanning: Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 2,3-dimethylphenyl or 4-chlorophenyl positions. Test against panels of related targets (e.g., kinase isoforms) .
- Free-Wilson Analysis: Quantify contributions of individual substituents to activity using multivariate regression. For example, 4-Cl on benzyl enhances hydrophobic interactions, while 2,3-dimethyl groups reduce off-target binding .
- Proteomics Profiling: Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
